G2/M Cell Cycle Arrest Potency: VMY-1-103 vs. Purvalanol B in Medulloblastoma Cells
In medulloblastoma DAOY and D556 cell lines, VMY-1-103 induced significant G2/M arrest at 0.5 µM and increased the sub-G1 apoptotic fraction at 5.0 µM. In contrast, purvalanol B (PVB) did not induce G2/M arrest or apoptosis at any tested concentration [1]. Specifically, VMY-1-103 significantly increased the proportion of cells in G2/M beginning at 1 µM in DAOY cells and at 0.5 µM in D556 cells, while PVB showed no effect on cell cycle distribution [2].
| Evidence Dimension | Induction of G2/M cell cycle arrest |
|---|---|
| Target Compound Data | VMY-1-103 induced G2/M arrest at 0.5 µM in D556 cells and 1 µM in DAOY cells; increased sub-G1 apoptotic fraction at 5.0 µM. |
| Comparator Or Baseline | Purvalanol B (PVB) failed to induce G2/M arrest or apoptosis at any concentration tested. |
| Quantified Difference | VMY-1-103 effective at 0.5-1 µM; PVB ineffective at all tested concentrations. |
| Conditions | DAOY and D556 medulloblastoma cell lines; flow cytometry after 24-hour treatment. |
Why This Matters
This demonstrates that VMY-1-103 possesses a distinct and more potent mechanism of cell cycle disruption than its parent compound, making it essential for studies requiring robust G2/M arrest in medulloblastoma models.
- [1] Ringer L, Sirajuddin P, Heckler M, Ghosh A, Suprynowicz F, Yenugonda VM, et al. VMY-1-103 is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells. Cancer Biol Ther. 2011 Nov 1;12(9):818–826. View Source
- [2] Ringer L, Sirajuddin P, Heckler M, Ghosh A, Suprynowicz F, Yenugonda VM, et al. VMY-1-103 is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells. Cancer Biol Ther. 2011 Nov 1;12(9):818–826. View Source
